molecular formula C9H7BClNO2 B1423591 (1-Chloroisoquinolin-4-yl)boronic acid CAS No. 848841-48-5

(1-Chloroisoquinolin-4-yl)boronic acid

Cat. No.: B1423591
CAS No.: 848841-48-5
M. Wt: 207.42 g/mol
InChI Key: LIQWKDFYRGYBQH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids, including (1-chloroisoquinolin-4-yl)boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its target, the metal catalyst, through a process called transmetalation . This process involves the transfer of an organic group from boron in the boronic acid to the metal catalyst . The metal catalyst is typically palladium, which becomes oxidized through its donation of electrons to form a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in various biochemical pathways. This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects of this reaction depend on the specific context in which it is used.

Result of Action

The result of the action of this compound in Suzuki-Miyaura cross-coupling reactions is the formation of a new carbon-carbon bond . This bond formation is a crucial step in the synthesis of various organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a mild and functional group tolerant environment . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

Biochemical Analysis

Biochemical Properties

(1-Chloroisoquinolin-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds . The compound interacts with the active sites of proteasomes, inhibiting their function and leading to the accumulation of proteins within the cell. This interaction is crucial for studying the regulation of protein degradation and the development of therapeutic agents targeting proteasomes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the catalytic sites of proteasomes, inhibiting their proteolytic activity . This inhibition is achieved through the formation of a covalent bond between the boronic acid moiety of the compound and the active site threonine residue of the proteasome. This covalent interaction prevents the proteasome from degrading target proteins, leading to the accumulation of these proteins within the cell and subsequent cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity . At higher doses, the compound may induce toxic effects, such as liver damage, immunosuppression, and adverse effects on other organs. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance therapeutic efficacy and safety.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloroisoquinolin-4-yl)boronic acid typically involves the reaction of isoquinoline derivatives with boronic acid reagents under specific conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: (1-Chloroisoquinolin-4-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with aryl or vinyl halides to form biaryl or styrene derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

  • (1-Bromoisoquinolin-4-yl)boronic acid
  • (1-Iodoisoquinolin-4-yl)boronic acid
  • (1-Fluoroisoquinolin-4-yl)boronic acid

Comparison: (1-Chloroisoquinolin-4-yl)boronic acid is unique due to its specific halogen substitution (chlorine) at the isoquinoline ring, which can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative may exhibit different reaction kinetics and product distributions, making it a valuable tool in fine-tuning synthetic pathways .

Properties

IUPAC Name

(1-chloroisoquinolin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQWKDFYRGYBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C2=CC=CC=C12)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679452
Record name (1-Chloroisoquinolin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848841-48-5
Record name (1-Chloroisoquinolin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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